4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Übersicht

Beschreibung

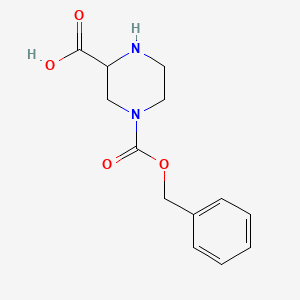

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the piperazine ring, which is further substituted with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid typically involves the protection of the piperazine ring followed by the introduction of the benzyloxycarbonyl group. One common method involves the reaction of piperazine with benzyl chloroformate in the presence of a base such as sodium carbonate to form the benzyloxycarbonyl-protected piperazine. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: :

Biologische Aktivität

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS No. 64172-98-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 264.28 g/mol. The compound features a piperazine ring, which is known for its role in various biological activities, and a benzyloxycarbonyl group that may influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds containing piperazine structures often exhibit antimicrobial activity. For instance, studies have shown that derivatives of piperazine can inhibit the growth of various bacteria and fungi. While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy against pathogens.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Various bacteria |

| Ciprofloxacin | 2 | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

Anti-inflammatory Activity

Piperazine derivatives have been explored for their anti-inflammatory properties. The mechanism generally involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Although direct studies on this specific compound are sparse, the potential for anti-inflammatory effects remains an area for future research.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for microbial survival.

- Receptor Interaction : The piperazine moiety can interact with various receptors, potentially modulating physiological responses.

Case Studies and Research Findings

- Antimicrobial Screening : A study aimed at evaluating the antimicrobial properties of piperazine derivatives found that certain modifications enhanced activity against Gram-positive bacteria. This suggests that structural modifications on the benzyloxycarbonyl group could optimize activity.

- Therapeutic Applications : In a therapeutic context, compounds similar to this compound have been investigated as potential treatments for infections and inflammatory diseases due to their ability to modulate immune responses.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

- Antimicrobial Activity : Research indicates that derivatives of piperazine-2-carboxylic acid exhibit significant antimicrobial properties. For instance, certain derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

- Anticancer Properties : Studies have demonstrated that this compound can inhibit cancer cell proliferation. A notable study assessed its cytotoxic effects on human neuroblastoma cells, revealing lower toxicity compared to established chemotherapeutics like staurosporine .

Neuropharmacology

The compound has been investigated for its potential neuroprotective effects, particularly in relation to Alzheimer's disease. It acts as a multitarget-directed ligand by inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission, which may help improve cognitive function .

Synthesis of Complex Molecules

This compound is utilized as a building block in the synthesis of more complex piperazine derivatives. This versatility makes it valuable for developing novel therapeutic agents with specific biological targets .

Case Study 1: Antimicrobial Derivatives

A study focused on synthesizing new derivatives of piperazine-2-carboxylic acid demonstrated their efficacy against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The results indicated that specific modifications to the benzyloxycarbonyl group enhanced antibacterial activity significantly .

Case Study 2: Neuroprotective Effects

In another investigation, researchers explored the neuroprotective properties of this compound against oxidative stress-induced neurotoxicity. The findings suggested that the compound could mitigate neuronal damage, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Eigenschaften

IUPAC Name |

4-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLOIFJEXPDJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407886 | |

| Record name | 4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64172-98-1 | |

| Record name | 4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64172-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.